molecular formula C10H12BrClN2O2 B566821 tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate CAS No. 1227958-32-8

tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate

Cat. No.: B566821
CAS No.: 1227958-32-8
M. Wt: 307.572
InChI Key: ZFFFXKCZHWHRET-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate involves several steps. One common method includes the reaction of 2-bromo-6-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki-Miyaura coupling reaction would yield a new arylated pyridine derivative.

Mechanism of Action

The mechanism of action of tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the presence of functional groups that interact with the active sites of these targets . The exact pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes.

Comparison with Similar Compounds

tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns.

Biological Activity

tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate functional group, linked to a brominated and chlorinated pyridine ring. Its molecular formula is C10H12BrClN2O2, with a molecular weight of approximately 275.57 g/mol. The presence of halogen substituents enhances the compound's reactivity and interaction with biological targets.

The biological activity of this compound primarily arises from its ability to inhibit specific enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The carbamate moiety can form covalent bonds with the active sites of enzymes, leading to reversible or irreversible inhibition. This interaction provides insights into enzyme mechanisms and potential therapeutic effects .
  • Receptor Binding : The halogen substituents (bromine and chlorine) enhance binding affinity through halogen bonding and hydrophobic interactions, which are critical for the modulation of receptor activity.

Biological Activity Studies

Recent studies have highlighted the compound's potential in various biological contexts:

  • Cancer Research : Research indicates that this compound may inhibit MALT1, an enzyme implicated in several cancers, including colorectal and lung cancer. Inhibition of MALT1 could correct abnormal signaling pathways in T-cells and B-cells, offering therapeutic avenues for cancer treatment .
  • Inflammatory Diseases : The compound has shown promise in preclinical models for treating autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Its ability to modulate inflammatory responses makes it a candidate for further investigation in inflammatory disease therapies .
  • Enzyme Interaction Studies : Interaction studies reveal that this compound can affect the activity of enzymes involved in metabolic pathways. These studies are crucial for understanding the compound's role in drug metabolism and efficacy.

Case Studies

Several case studies illustrate the compound's biological activity:

  • Study on MALT1 Inhibition : A study demonstrated that this compound significantly reduced MALT1 activity in vitro, leading to decreased proliferation of cancer cell lines associated with MALT1 overactivity. This suggests its potential as an anticancer agent .
  • Pharmacokinetic Profiling : Pharmacokinetic studies have shown favorable absorption and distribution profiles for this compound, indicating its viability as a therapeutic agent when administered orally or intravenously .

Data Table: Summary of Biological Activities

Activity AreaObserved EffectsReferences
Cancer TreatmentInhibits MALT1 activity; reduces cell proliferation
Autoimmune DisordersModulates inflammatory responses
Enzyme InteractionAffects metabolic enzyme activities

Properties

IUPAC Name

tert-butyl N-(2-bromo-6-chloropyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)13-6-4-5-7(12)14-8(6)11/h4-5H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFFXKCZHWHRET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744289
Record name tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227958-32-8
Record name 1,1-Dimethylethyl N-(2-bromo-6-chloro-3-pyridinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227958-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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